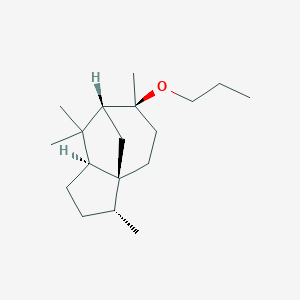
8-Propoxycedrane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Propoxycedrane is a natural organic compound that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications. This compound is a sesquiterpene, which means it is composed of three isoprene units. It is found in the essential oil of several plant species, including Cedrus atlantica, Juniperus communis, and Thuja orientalis.
科学的研究の応用
8-Propoxycedrane has been the subject of several scientific studies due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use as an insecticide, herbicide, and anticancer agent.
作用機序
The mechanism of action of 8-propoxycedrane is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes. It has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer growth.
生化学的および生理学的効果
8-Propoxycedrane has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One advantage of using 8-propoxycedrane in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available from plant sources, which makes it cost-effective. However, one limitation is its low yield from plant sources, which may limit its use in large-scale experiments. Additionally, its complex chemical structure may make it difficult to synthesize in the lab.
将来の方向性
There are several future directions for research on 8-propoxycedrane. One potential area of investigation is its use as an anticancer agent. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its potential use as an insecticide or herbicide. Research is needed to determine its effectiveness against different pest species and its impact on non-target organisms. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets.
合成法
8-Propoxycedrane can be synthesized through several methods, including steam distillation, solvent extraction, and Soxhlet extraction. The most common method involves the extraction of the essential oil from the plant material using a suitable solvent, followed by purification and isolation of the compound using chromatography techniques. The yield of 8-propoxycedrane varies depending on the plant species and extraction method used.
特性
CAS番号 |
19870-75-8 |
|---|---|
製品名 |
8-Propoxycedrane |
分子式 |
C18H32O |
分子量 |
264.4 g/mol |
IUPAC名 |
(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyl-8-propoxytricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C18H32O/c1-6-11-19-17(5)9-10-18-12-15(17)16(3,4)14(18)8-7-13(18)2/h13-15H,6-12H2,1-5H3/t13-,14+,15-,17+,18+/m1/s1 |
InChIキー |
TUDJGTBGFVLELQ-DZXRDFMUSA-N |
異性体SMILES |
CCCO[C@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
SMILES |
CCCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
正規SMILES |
CCCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
その他のCAS番号 |
19870-75-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
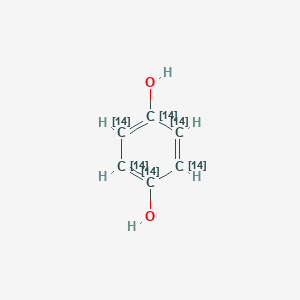
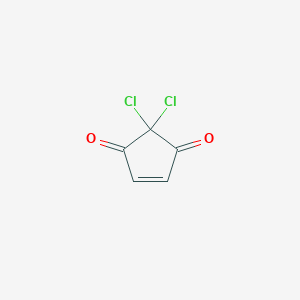
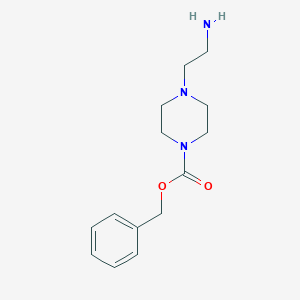
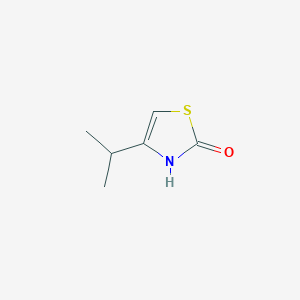
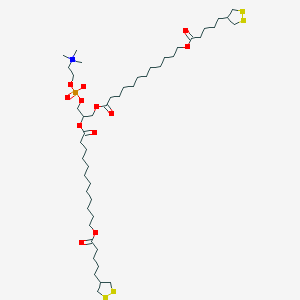
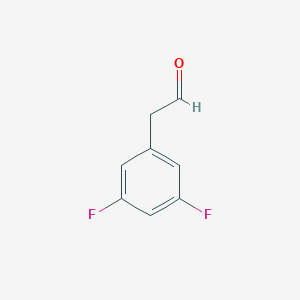
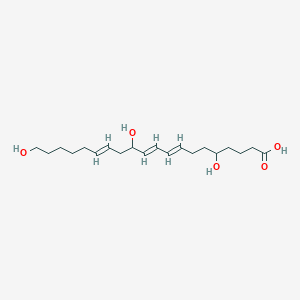
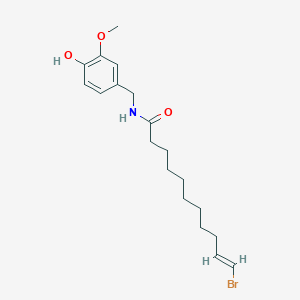


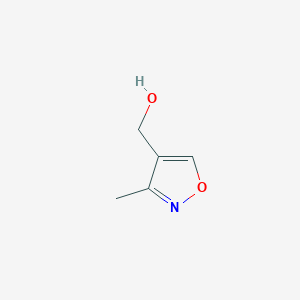
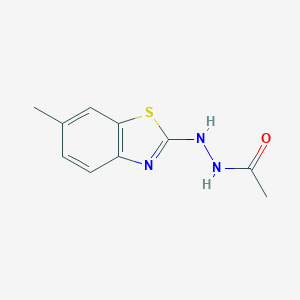
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)